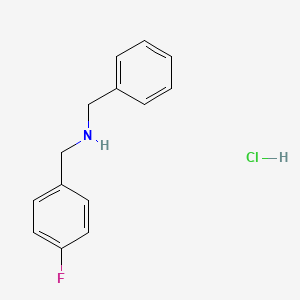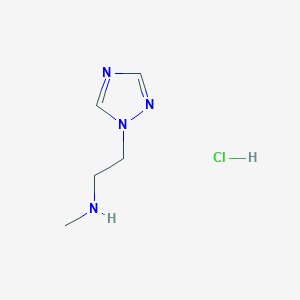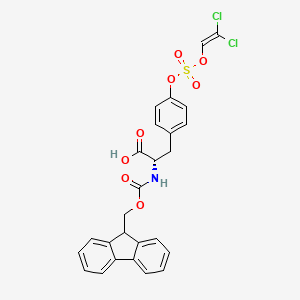
Fmoc-L-Tyr(SO3DCV)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Tyr(SO3DCV)-OH is a modified amino acid derivative used in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-tyrosine, with a sulfonated side chain. This modification enhances the compound’s stability and solubility, making it a valuable building block in the synthesis of peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Tyr(SO3DCV)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using the Fmoc group. This is achieved by reacting L-tyrosine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Sulfonation of the Side Chain: The phenolic hydroxyl group of tyrosine is sulfonated using a sulfonating agent like chlorosulfonic acid or sulfur trioxide-pyridine complex. The reaction is carried out under controlled conditions to ensure selective sulfonation.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification steps are also scaled up using industrial chromatography systems.
化学反应分析
Types of Reactions
Fmoc-L-Tyr(SO3DCV)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further peptide coupling reactions.
Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds. This is typically achieved using coupling reagents like HBTU or DIC.
Sulfonation Stability: The sulfonated side chain is stable under acidic and basic conditions, making it suitable for use in various peptide synthesis protocols.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) is used for peptide coupling.
Major Products
The major products formed from these reactions are peptides and proteins with specific sequences and functionalities, depending on the intended application.
科学研究应用
Fmoc-L-Tyr(SO3DCV)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins with specific sequences and functionalities.
Drug Development: Modified peptides containing this compound are explored for their potential therapeutic properties, including as enzyme inhibitors and receptor agonists/antagonists.
Bioconjugation: The sulfonated side chain allows for the conjugation of peptides to other biomolecules, such as antibodies or nanoparticles, for targeted drug delivery or diagnostic applications.
Material Science: this compound is used in the development of functional materials, such as hydrogels and nanomaterials, due to its ability to self-assemble and form stable structures.
作用机制
The mechanism of action of Fmoc-L-Tyr(SO3DCV)-OH depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions during peptide bond formation. The sulfonated side chain enhances the solubility and stability of the peptide, allowing for efficient synthesis and purification.
In drug development, peptides containing this compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The sulfonated side chain can also enhance the bioavailability and pharmacokinetic properties of the peptide.
相似化合物的比较
Similar Compounds
Fmoc-L-Tyr(tBu)-OH: This compound contains a tert-butyl (tBu) protecting group on the phenolic hydroxyl group instead of a sulfonated side chain. It is used in peptide synthesis but lacks the enhanced solubility and stability provided by the sulfonated group.
Fmoc-L-Tyr(PO3H2)-OH:
Uniqueness
Fmoc-L-Tyr(SO3DCV)-OH is unique due to its sulfonated side chain, which enhances the solubility and stability of peptides and proteins. This makes it particularly valuable in applications where these properties are critical, such as in drug development and material science.
属性
IUPAC Name |
(2S)-3-[4-(2,2-dichloroethenoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl2NO8S/c27-24(28)15-36-38(33,34)37-17-11-9-16(10-12-17)13-23(25(30)31)29-26(32)35-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,15,22-23H,13-14H2,(H,29,32)(H,30,31)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNCIOFMCRYUMK-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)OC=C(Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)OC=C(Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl2NO8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)
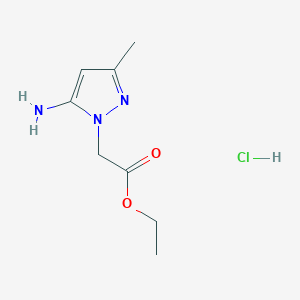
![3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B6351077.png)
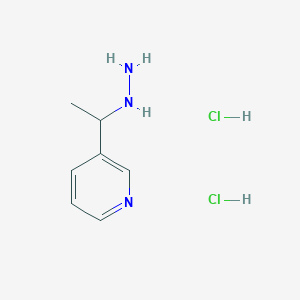
![[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6351091.png)

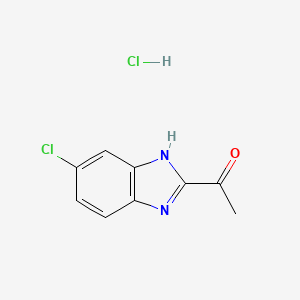
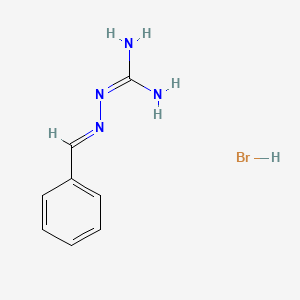

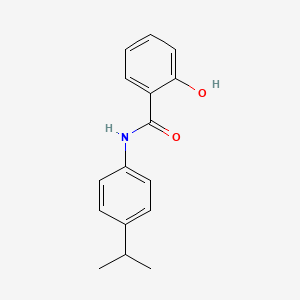

![[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride](/img/structure/B6351148.png)
